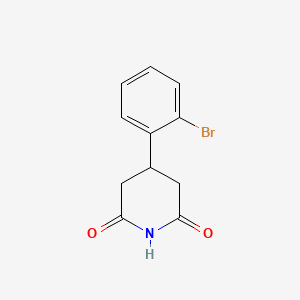

4-(2-Bromophenyl)piperidine-2,6-dione

Descripción

Propiedades

IUPAC Name |

4-(2-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELSMZSISXNIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734526 | |

| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-26-3 | |

| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Mode of Action

The exact mode of action of 4-(2-Bromophenyl)piperidine-2,6-dione is currently unknown due to the lack of specific studies on this compound. The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is required to elucidate the precise mechanisms involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound These factors can include temperature, pH, presence of other molecules, and more

Actividad Biológica

4-(2-Bromophenyl)piperidine-2,6-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a bromophenyl substituent at the 4-position. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Protein Interactions : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine-2,6-dione moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors .

- Enzyme Inhibition : Research indicates that derivatives of piperidine-2,6-dione may inhibit various enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro studies reported growth inhibition zones ranging from 14 to 17 mm against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Preliminary studies suggest that the compound may also possess antifungal properties, although further research is required to establish its efficacy against specific fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- In Vitro Studies : Compounds related to this structure have been tested against various human cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) using the MTT assay. Results indicated that certain derivatives exhibited significant anti-proliferative effects compared to standard chemotherapy agents like Doxorubicin .

Case Studies

- Study on Enzyme Inhibition : A study focused on the enzyme inhibitory activity of piperidine derivatives found that this compound significantly inhibited AChE activity in vitro. This suggests potential applications in treating Alzheimer's disease .

- Antimicrobial Efficacy : In a comparative study assessing various piperidine derivatives for antimicrobial activity, this compound showed enhanced activity when compared to its analogs without bromine substitution .

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-(2-Bromophenyl)piperidine-2,6-dione has been investigated for its diverse applications:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in creating derivatives with specific functionalities.

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity:

- Case Study: In vitro studies have shown that it inhibits the growth of Burkitt's lymphoma (BL) and chronic lymphocytic leukemia (CLL) cell lines with IC50 values lower than 10 µM, indicating potent antiproliferative effects.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| CLL | <10 | |

| BL | <10 |

-

Antimicrobial Activity:

- The compound has demonstrated efficacy against various bacterial strains, indicating potential for developing new antimicrobial agents.

-

Neuropharmacological Effects:

- In silico studies suggest interactions with neurotransmitter receptors and ion channels, indicating possible applications in treating central nervous system disorders.

Pharmaceutical Development

The compound is explored for its therapeutic properties:

- Mechanism of Action: It may inhibit enzymes involved in redox homeostasis and modulate signaling pathways that regulate cell proliferation and apoptosis.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in BL and CLL cell lines; IC50 < 10 µM | |

| Antimicrobial | Effective against various bacterial strains | |

| Neuropharmacological | Potential interactions with CNS receptors |

Case Studies

Case Study Example: Anticancer Effects

A recent study investigated the anticancer effects of this compound on murine liver cell lines. The results indicated selective toxicity towards tumorigenic cells while sparing non-tumorigenic counterparts at concentrations of 10 µM. This selectivity highlights its potential as a therapeutic agent in oncology.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Effects

The position of the bromine atom on the phenyl ring significantly influences physicochemical properties, synthetic utility, and biological activity. Key positional isomers include:

4-(3-Bromophenyl)piperidine-2,6-dione (CAS: 351534-35-5)

- Structure : Bromine at the meta (3-) position.

- Purity : 96% (Combi-Blocks) .

- Applications : Used as a reference compound in analytical method development, such as HPLC and NMR .

4-(4-Bromophenyl)piperidine-2,6-dione (CAS: 1137-60-6)

- Structure : Bromine at the para (4-) position.

- Applications : Serves as an intermediate in synthesizing electroluminescent materials and supramolecules .

- Detection : Characterized via NMR and HPLC, with commercial availability through suppliers like Amadis Chemical .

Comparison Table: Bromophenyl Isomers

Functionalized Piperidine-2,6-dione Derivatives

Modifications to the piperidine core or substituent groups alter biological and chemical behavior:

Yunnan Actinocyclone (4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione)

- Structure : Features a cyclohexylidene-ethyl substituent.

- Detection : Quantified via bioassay, spectrophotometry, and HPLC, with bioassays preferred for biological activity assessment .

- Key Difference : The cyclohexylidene group enhances steric bulk, reducing solubility compared to bromophenyl analogs .

Cemsidomide ((3S)-3-(6-{[4-(Morpholin-4-ylmethyl)phenyl]methyl}-2-oxobenz[cd]indol-1-yl)piperidine-2,6-dione)

Métodos De Preparación

Cyclization via Ammonia Reagent

- Starting Material: 3-(2-bromophenyl)pentanedioic acid

- Ammonia Reagent: Urea is commonly used, although alternatives include ammonia gas, ammonium hydroxide, ammonium chloride, and magnesium nitride.

- Molar Ratios: Approximately 1 to 1.1 equivalents of urea relative to the acid.

- Reaction Conditions:

- Temperature: 180 °C to 210 °C

- Duration: 2 to 10 hours or until completion

- Atmosphere: Nitrogen atmosphere to avoid oxidation or side reactions

- Workup: Acidification to pH 1-2 using acids such as hydrochloric acid, sulfuric acid, or acetic acid.

- Isolation: Product is isolated by filtration, chromatography, or recrystallization.

This step leads to the formation of 4-(2-bromophenyl)piperidine-2,6-dione as the cyclized product.

Reduction to 4-(2-Bromophenyl)piperidine

- Reducing Agents: Sodium borohydride/boron trifluoride tetrahydrofuran complex or lithium aluminum hydride.

- Reaction Conditions:

- Temperature: Initial addition at -20 °C to 0 °C

- Post-addition heating: 40 °C to 100 °C for 2 to 12 hours

- Solvent: Suitable diluents such as tetrahydrofuran (THF)

- Process: The diketone is added slowly to the reducing agent in excess, followed by heating to complete the reduction.

- Isolation: Conventional methods including filtration, chromatography, or recrystallization.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-(2-bromophenyl)pentanedioic acid + Urea (1-1.1 eq) | 180-210 °C, 2-10 h, N2 atmosphere | This compound | Acidify to pH 1-2 post-reaction |

| 2 | This compound + Reducing agent (NaBH4/BF3·THF or LiAlH4) | -20 to 0 °C addition, then 40-100 °C heating, 2-12 h | 4-(2-bromophenyl)piperidine | Use THF as solvent |

Optimization and Notes on Reaction Parameters

- Temperature Control: Critical for both cyclization and reduction steps to prevent decomposition or side reactions.

- Molar Equivalents: Slight excess of urea ensures complete conversion in cyclization.

- Acidification: Choice of acid influences product purity and crystallization.

- Atmosphere: Nitrogen or inert atmosphere prevents oxidative degradation.

- Isolation Techniques: Filtration and recrystallization are preferred for purity; chromatography is used for complex mixtures.

Research Findings and Comparative Analysis

The preparation method described above is supported by patent literature, which emphasizes the efficiency and scalability of the process, including the use of urea as a convenient ammonia source and the reduction step to access further derivatives.

Alternative synthetic approaches, such as nucleophilic substitution or Buchwald-Hartwig amination to attach the bromophenyl group to a piperidine ring, have been reported but are less commonly applied for this specific compound due to complexity and yield considerations.

Data Table: Key Reaction Parameters and Outcomes

| Parameter | Cyclization Step | Reduction Step |

|---|---|---|

| Starting Material | 3-(2-bromophenyl)pentanedioic acid | This compound |

| Reagent | Urea (1-1.1 eq) | NaBH4/BF3·THF or LiAlH4 (excess) |

| Temperature | 180-210 °C | -20 to 0 °C (addition), then 40-100 °C (heating) |

| Time | 2-10 hours | 2-12 hours |

| Atmosphere | Nitrogen | Inert (N2 or Ar) |

| Workup | Acidify to pH 1-2; filtration, recrystallization | Filtration, chromatography, recrystallization |

| Yield | Typically high, >70% | High, dependent on reducing agent |

Q & A

Q. Advanced: How can stereochemical challenges in the synthesis of this compound be addressed?

Answer: Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example:

- Chiral ligands (e.g., BINAP) with palladium catalysts can enforce enantiomeric control during aryl coupling.

- Crystallization-induced asymmetric transformation (CIAT) may resolve racemic mixtures.

X-ray crystallography (as in related piperidine derivatives) confirms stereochemistry, while DFT calculations predict transition-state energetics .

Basic: What pharmacological targets are associated with this compound?

Answer:

The compound’s bromophenyl and dione moieties suggest interactions with:

Q. Advanced: How can researchers elucidate the mechanism of action against neurodegenerative targets?

Answer: Advanced methods include:

- Surface plasmon resonance (SPR) to quantify binding kinetics with tau protein or amyloid-β.

- Cryo-EM for structural insights into receptor-ligand complexes.

- Metabolomic profiling (LC-MS) to track downstream effects on neurotransmitter levels .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Standard protocols involve:

Q. Advanced: How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved?

Answer: Contradictions arise from dynamic conformational changes or solvent effects. Solutions include:

- Variable-temperature NMR to probe ring-flipping or tautomerism.

- Hyphenated techniques (e.g., LC-NMR-MS) for real-time structural analysis.

- Solid-state NMR or X-ray diffraction to resolve crystal-packing artifacts .

Basic: What theoretical frameworks guide the design of derivatives for enhanced bioactivity?

Answer:

Q. Advanced: How can machine learning improve predictive models for piperidine-dione derivatives?

Answer:

- Generative adversarial networks (GANs) propose novel structures with desired properties.

- Bayesian optimization iteratively refines synthetic parameters (e.g., solvent polarity, catalyst loading) using historical yield data .

Basic: What experimental designs are suitable for studying reaction kinetics in synthesis?

Answer:

- Factorial designs (2^k) to test variables (temperature, catalyst ratio).

- Pseudo-first-order kinetics under excess reagent conditions .

Q. Advanced: How can AI-driven high-throughput experimentation (HTE) accelerate optimization?

Answer:

- Robotic liquid handlers perform 100+ parallel reactions with varying conditions.

- Neural networks analyze HTE data to identify non-linear relationships (e.g., solvent polarity vs. enantioselectivity) .

Basic: How is X-ray crystallography applied to confirm the molecular conformation of this compound?

Answer:

Q. Advanced: What role does conformation play in biological activity, and how is it studied?

Answer:

- MD simulations (AMBER) model ligand-receptor dynamics over µs timescales.

- SAR studies compare activities of conformers stabilized by substituents (e.g., methyl groups) .

Basic: How should researchers address contradictions in published bioactivity data?

Answer:

- Meta-analysis of assay conditions (e.g., cell line variability, IC₅₀ protocols).

- Reproducibility checks under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. Advanced: What multi-omics approaches validate target engagement in complex systems?

Answer:

- Proteomics (SILAC) identifies differentially expressed proteins post-treatment.

- Chemoproteomics (activity-based probes) maps binding sites in native cellular environments .

Basic: What strategies modify the compound’s solubility for in vivo studies?

Answer:

Q. Advanced: How do substituents influence pharmacokinetics (e.g., logP, plasma stability)?

Answer:

- LogP adjustments via fluorination or hydrophilic groups (e.g., -OH).

- Microsomal stability assays (LC-MS/MS) quantify metabolic degradation .

Basic: What safety protocols are critical for handling this compound?

Answer:

Q. Advanced: How are degradation pathways analyzed under stressed conditions?

Answer:

- Forced degradation studies (heat, light, pH extremes) with LC-HRMS to identify breakdown products.

- ICH Q1A guidelines ensure stability-indicating method validation .

Basic: What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.